4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-
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Description
“4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is also known as "5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBOXYLIC ACID" .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, which includes “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-”, has been a topic of interest in medicinal chemistry . Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies . For instance, the Bischler–Nepieralski reaction is a commonly used strategy for the synthesis of isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” consists of a tetrahydroisoquinoline core with a carboxylic acid group at the 4-position . The presence of the amino group and the tetrahydroisoquinoline core may contribute to its biological activities .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-” include a boiling point of 350.6±42.0 °C, a density of 1.247±0.06 g/cm3, and a pKa of 2.27±0.20 .Future Directions
The future research directions could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity, given the wide range of biological and pharmacological activities exhibited by these compounds . Further studies could also focus on exploring the detailed mechanism of action and potential therapeutic applications of “4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino-”.
properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h5H,1-4H2,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCUHMQWPZOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156678 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | |
CAS RN |
130688-31-2 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130688312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydro-3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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